molecular formula C7H4ClN3O B8052423 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one

7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B8052423
M. Wt: 181.58 g/mol
InChI Key: IGUXDXKIOOOGCJ-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine and pyrimidinone core with a chlorine substituent at the 7-position. The chlorine substituent likely enhances electrophilicity and binding affinity, as seen in related chloro-substituted heterocycles . The compound’s CAS number (24410-19-3) and regulatory information are documented, though specific pharmacological data remain to be explored .

Properties

IUPAC Name

7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUXDXKIOOOGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC2=C1C(=O)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of compound “7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one” involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reaction conditions for the synthesis of compound “7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one” include controlled temperature, pressure, and pH levels. These conditions are optimized to ensure the highest efficiency and selectivity of the reaction.

    Industrial Production Methods: On an industrial scale, the production of compound “7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one” involves large-scale chemical reactors and continuous flow processes. The industrial methods are designed to maximize the production yield while minimizing the environmental impact.

Chemical Reactions Analysis

Compound “7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of oxidized derivatives of the compound.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one has been identified as a potent inhibitor of various kinases, which are crucial in cell signaling pathways. This property underlines its potential as a therapeutic agent in cancer treatment.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. For instance, a study reported that derivatives of pyrido[2,3-d]pyrimidine showed strong inhibitory activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of 7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one Derivatives

CompoundCell Line TestedIC50 (µM)Reference
7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-oneHCT-1165.0
7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-oneMCF-74.8
DoxorubicinHCT-1160.5

The mechanism of action includes the induction of apoptosis through the disruption of critical signaling pathways involved in tumor growth and survival.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, particularly tyrosine kinases. This inhibition is crucial for regulating cellular processes associated with cancer progression and other diseases.

Table 2: Enzyme Inhibition Profile

Enzyme TargetInhibition TypeReference
ZAP-70 Tyrosine KinaseCompetitive Inhibition
CDK4 (Cyclin-dependent kinase)Non-competitive Inhibition

Broader Biological Activities

Beyond anticancer properties, 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one exhibits a range of biological activities:

Antimicrobial and Anti-inflammatory Effects

Research indicates that compounds in this class possess antimicrobial properties against various pathogens and show promise as anti-inflammatory agents. For example, they have been tested against bacterial strains with favorable results .

Other Therapeutic Applications

The compound is being explored for its potential use in treating conditions such as rheumatoid arthritis due to its inhibitory effects on p38 MAP kinase . Additionally, it has shown promise as an antihypertensive agent and for treating parasitic diseases by inhibiting dihydrofolate reductase (DHFR) .

Case Studies

Several case studies illustrate the practical applications of 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one in drug development:

Case Study: PD-166285

In one significant study, a derivative of this compound was developed as PD-166285, which demonstrated nanomolar level inhibition against multiple protein kinases. This case highlights the scaffold's versatility in drug design and its potential for creating targeted therapies for various malignancies .

Synthesis and Modification Studies

Research has focused on modifying the C4 position of pyrido[2,3-d]pyrimidin derivatives to enhance their biological activity. A study detailed synthetic methodologies that allowed for the introduction of diverse substituents at this position, leading to compounds with improved selectivity against specific kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of compound “7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Pyrimidinone Derivatives with Varying Substituents

Compound Core Structure Substituent(s) Key Biological Activity (IC50/EC50) Reference
7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one Pyrido[2,3-d]pyrimidin-4-one Cl at 7-position N/A (Theoretical)
67g (Thieno[2,3-d]pyrimidin-4-one) Thieno[2,3-d]pyrimidin-4-one R1=Ph, R2=H IC50 = 0.42 µM (PglD inhibition)
7-Fluoro-pyrido[4,3-d]pyrimidin-4(1H)-one Pyrido[4,3-d]pyrimidin-4-one F at 7-position Molecular weight = 165.125 g/mol
2,3-Dimethylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one CH3 at 2,3-positions Cytotoxic activity (HeLa cells)

Key Observations :

  • Halogen Substituents: Chlorine and fluorine at the 7-position (as in 7-chloro and 7-fluoro analogs) may improve metabolic stability and target engagement compared to non-halogenated derivatives. Fluorine’s smaller size and electronegativity often enhance bioavailability, while chlorine’s bulkiness may increase binding affinity .
  • Ring System Variations: Thieno[2,3-d]pyrimidin-4-ones (e.g., compound 67g) exhibit potent enzyme inhibition (IC50 = 0.42 µM), outperforming pyrido analogs in some contexts. The thiophene ring may enhance π-π stacking interactions with hydrophobic enzyme pockets .
  • Alkyl/Aryl Substituents: Methyl or benzyl groups (e.g., 2,3-dimethylthieno derivatives) improve cytotoxic activity, likely by modulating lipophilicity and membrane permeability .

Key Observations :

  • Chlorination: The 7-chloro substituent is likely introduced via phosphorus oxychloride (POCl3), a common reagent for converting hydroxyl or amino groups to chlorides in pyrimidinones .
  • Microwave-Assisted Synthesis : Pyrido[2,3-d]pyrimidin-4-ones are efficiently synthesized under microwave irradiation (84–96% yields), reducing reaction times compared to conventional heating .

Pharmacological and Physicochemical Properties

  • Molecular Weight and LogP : The 7-fluoro analog (C7H4FN3O) has a molecular weight of 165.125 g/mol and LogP = 0.87, suggesting moderate hydrophobicity . The 7-chloro derivative is expected to have a higher molecular weight (~180–190 g/mol) and LogP due to chlorine’s larger atomic mass and lipophilicity.
  • The chloro-substituted pyrido analog may exhibit similar or improved activity, pending experimental validation.

Q & A

Q. What are the established synthetic routes for 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one?

The compound is synthesized via multi-step routes starting from ethyl cyanoacetate. Key steps include:

  • Formation of malonamamidine hydrochloride (intermediate 3 ) from ethyl cyanoacetate (1 ) .
  • Preparation of 2-amino-4,6-dimethyl nicotinamide (5 ), which reacts with substituted aryl aldehydes (6 ) to yield dihydropyrido intermediates (7 ) .
  • Oxidation of dihydropyrido intermediates to the final pyrido[2,3-d]pyrimidin-4-one scaffold (8 ) . Methodological Tip : Monitor reaction progress using TLC and optimize oxidation conditions (e.g., choice of oxidizing agent, temperature) to maximize yield.

Q. How can spectroscopic methods confirm the structure of 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one?

  • NMR : Analyze 1^1H and 13^13C spectra to confirm aromatic protons, chlorine substitution, and pyrimidinone carbonyl signals.
  • X-ray crystallography : Resolve crystal structures to validate bond lengths and angles, as demonstrated for related 4-chloro-pyrrolo-pyrimidine derivatives .
  • Mass spectrometry : Confirm molecular weight (e.g., exact mass ± 0.001 Da) using high-resolution MS .

Q. What are the solubility properties and handling precautions for this compound?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
  • Handling : Use PPE (gloves, goggles) due to acute oral toxicity (LD50_{50} classification: Acute Tox. 3) .
  • Storage : Store under inert gas (N2_2/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can regioisomer formation be minimized during synthesis?

Regioisomers arise from competing reaction pathways during cyclization. Strategies include:

  • Temperature control : Lower reaction temperatures (e.g., 80°C vs. 100°C) to favor kinetic over thermodynamic products .
  • Catalyst selection : Use palladium or copper catalysts to direct regioselectivity, as seen in analogous pyrido-pyrimidine syntheses .
  • Purification : Employ column chromatography with gradients (e.g., hexane/EtOAc) to separate isomers .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay conditions or impurities. Mitigation steps:

  • Purity validation : Use HPLC (>95% purity) to exclude byproducts .
  • Assay standardization : Compare activity under consistent conditions (e.g., TRPA1 inhibition assays for related thieno-pyrimidinones ).
  • Structural analogs : Test derivatives (e.g., 5-ethyl or 7-methyl substitutions) to isolate structure-activity relationships .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH optimization : Test stability in buffers (pH 2–9) to identify degradation pathways (e.g., hydrolysis of the pyrimidinone ring).
  • Prodrug design : Modify the 1H-position with hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Co-crystallization : Use excipients (e.g., cyclodextrins) to stabilize the solid-state form .

Q. How can computational methods predict bioactivity?

  • Docking studies : Model interactions with targets like TRPV1 or TRPA1 using software (e.g., AutoDock Vina) .
  • QSAR : Correlate substituent electronic properties (e.g., Hammett constants) with activity data from analogs .

Methodological Tables

Table 1 : Key Synthetic Intermediates for 7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one

IntermediateStructure/FormulaRole in SynthesisReference
3 Malonamamidine hydrochloridePrecursor for aminonicotinamide
5 2-Amino-4,6-dimethyl nicotinamideCore scaffold builder
7 Dihydropyrido[2,3-d]pyrimidin-4-oneOxidizable intermediate

Table 2 : Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
X-rayBond lengths: C-Cl = 1.73 Å, C=O = 1.22 Å
HRMSExact mass: 195.0018 (observed)
1^1H NMRAromatic protons at δ 7.2–8.1 ppm

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